
4-Bromo-2-fluoro-6-hydroxybenzaldehyde
Descripción general
Descripción
4-Bromo-2-fluoro-6-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique reactivity and functional group arrangement.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-6-hydroxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Safety and Hazards
“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
4-Bromo-2-fluoro-6-hydroxybenzaldehyde is an organic intermediate . It has been reported to be used in the synthesis of γ-secretase modulator BIIB042 . The primary target of this compound is the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the pathogenesis of Alzheimer’s disease.
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-fluoro-6-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of γ-secretase modulators . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways. The compound’s ability to form hydrogen bonds and its electrophilic nature make it a valuable intermediate in organic synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism of action . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to changes in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways highlights its importance in cellular metabolism and biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, making it a critical aspect of its biochemical analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:
Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to replace a hydrogen atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 4-Bromo-2-fluoro-6-hydroxybenzoic acid.
Reduction: 4-Bromo-2-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
4-Bromo-2-hydroxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Bromo-4-hydroxybenzaldehyde: Has the bromine and hydroxyl groups in different positions, affecting its chemical behavior.
4-Bromo-2-fluorobenzaldehyde: Lacks the hydroxyl group, leading to different reactivity and applications
Uniqueness: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it valuable for targeted chemical syntheses and research applications .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGAOJJHGWGVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856968 | |
| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427438-90-1 | |
| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)

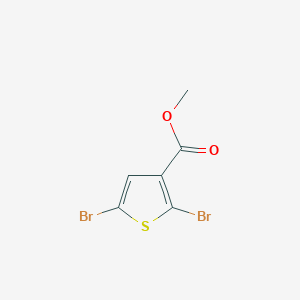
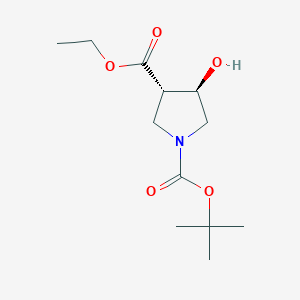
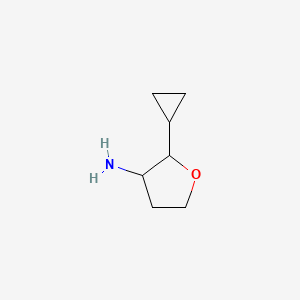

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
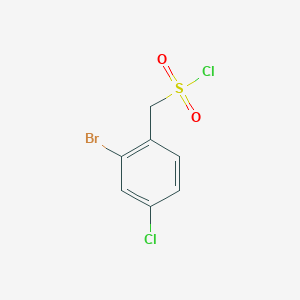


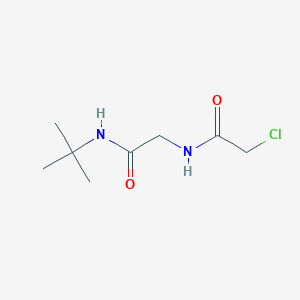
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
